molecular formula C11H17N3 B3021798 (3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine CAS No. 246149-02-0

(3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine

Cat. No. B3021798
CAS RN: 246149-02-0
M. Wt: 191.27 g/mol
InChI Key: HEARQVUKBKMUPY-QWRGUYRKSA-N
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Description

(3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine, also known as (+)-3,4-DAP, is a chiral diamine with a wide range of applications in both organic and medicinal chemistry. It is a versatile and powerful reagent used in a variety of synthetic reactions, and has been used in the synthesis of numerous pharmaceuticals, biochemicals, and other compounds. (+)-3,4-DAP is also an important biomolecule, serving as a building block for the synthesis of various proteins and peptides, as well as being involved in a number of enzymatic reactions.

Scientific Research Applications

Synthesis of Enantiopure Macrocyclic Polyesters

(3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine has been utilized as a building block in the synthesis of new enantiopure macrocyclic polyesters. Different synthetic approaches have been explored, leading to varied results. The structure of these macrocycles has been confirmed through NMR spectroscopy and FAB mass spectrometry, with dimer 8 confirmed by X-ray analysis. This application highlights the compound's utility in the creation of complex macrocyclic structures (Cicchi, Chierroni, Goti, Brandi, Guerri, Orioli, 1998).

Development of Chiral Organogels

(3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(dodecylcarbamate), derived from the pyrrolidine ring, has been instrumental in forming stable gels in both polar and apolar solvents. Techniques like cryo-TEM, AFM, DSC, circular dichroism, and molecular mechanics calculations have been used to study the formation and characteristics of these chiral supramolecular structures. The chirality at both supramolecular and microscopic levels is influenced by the configuration of the stereogenic centers in the pyrrolidine unit, demonstrating the compound's potential in creating functionalized chiral architectures (Cicchi, Ghini, Lascialfari, Brandi, Betti, Berti, Baglioni, D. Bari, Pescitelli, Mannini, Caneschi, 2010).

Asymmetric Synthesis of Aminopyrrolidines

The conjugate addition of homochiral lithium amides to methyl 4-(N-allyl-N-benzylamino)but-2-enoate has been employed for the preparation of 3,4-substituted aminopyrrolidines. This method offers a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines as well as anti- and syn-3-hydroxy-4-aminopyrrolidines, showcasing the utility of (3S,4S)-3,4-diamino-1-benzylpyrrolidine in synthesizing complex amino acid derivatives (Davies, Garner, Goddard, Kruchinin, Roberts, Smith, Rodríguez‐Solla, Thomson, Toms, 2007).

Chemoenzymatic Synthesis in Drug Development

(3S,4S)-3-Methoxy-4-methylaminopyrrolidine, a key intermediate for the antitumor compound AG-7352, has been synthesized through a chemoenzymatic enantioselective process. The synthesis involves multiple steps starting from diallylamine and demonstrates the compound's role in the development of new quinolone antitumor drugs (Kamal, Shaik, Sandbhor, Malik, Kaga, 2004).

properties

IUPAC Name

(3S,4S)-1-benzylpyrrolidine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEARQVUKBKMUPY-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646129
Record name (3S,4S)-1-Benzylpyrrolidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine

CAS RN

193352-75-9
Record name (3S,4S)-1-Benzylpyrrolidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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